5,6,7,8-Tetrahydroisoquinolin-5-amine HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

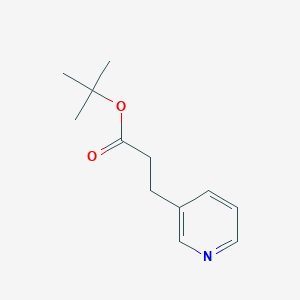

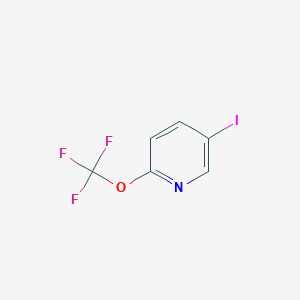

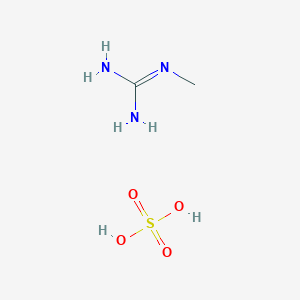

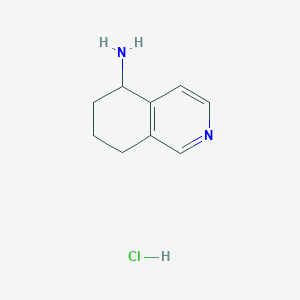

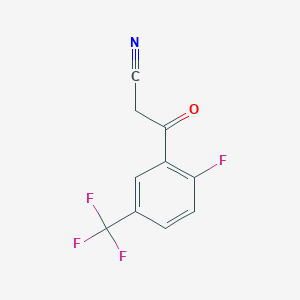

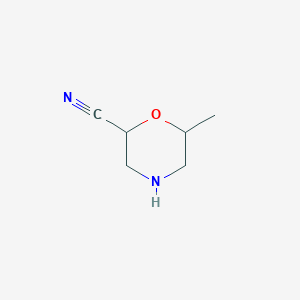

5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride is a chemical compound with the CAS Number: 1246552-20-4 . It is a derivative of tetrahydroisoquinoline, an organic compound classified as a secondary amine . It is stored under an inert atmosphere at room temperature .

Molecular Structure Analysis

The molecular formula of 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride is C9H13ClN2 . The structure of the parent compound, tetrahydroisoquinoline, can be found on various chemical databases .Chemical Reactions Analysis

As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids . It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . Like other secondary amines, tetrahydroisoquinoline can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .Applications De Recherche Scientifique

Neuroprotective and Antidepressant-like Activities

THIQ compounds, particularly 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been studied for their neuroprotective, antiaddictive, and antidepressant properties. These compounds demonstrate significant potential in the treatment of central nervous system disorders through mechanisms that include monoamine oxidase (MAO) inhibition, free radical scavenging, and antagonism of the glutamatergic system. The therapeutic effects of 1MeTIQ are linked to the gentle activation of the monoaminergic system and simultaneous inhibition of MAO-dependent oxidation, suggesting a promising avenue for antidepressant and antiaddictive drugs (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Anticancer and Antimalarial Applications

THIQ scaffolds, recognized as "privileged structures" in medicinal chemistry, are being extensively modified to develop potent drugs for a range of diseases. For instance, trabectedin (ET-743), derived from a marine organism, exemplifies the therapeutic potential of compounds with THIQ rings in oncology. Trabectedin interacts with the minor groove of DNA and disrupts various transcription factors and DNA repair pathways, highlighting the anticancer efficacy of THIQ derivatives (D’Incalci & Galmarini, 2010). Additionally, THIQ derivatives have shown promise in antimalarial therapy, underscoring the versatility of this chemical scaffold in drug development.

Radical Cyclization in Synthesis

The role of THIQ structures extends into synthetic organic chemistry, where radical cyclizations facilitate the construction of complex molecules. Such cyclizations can lead to the formation of THIQ derivatives, showcasing the scaffold's utility in generating physiologically active compounds. This synthetic approach opens pathways for the creation of novel therapeutics with improved efficacy and reduced toxicity, indicating the broad applicability of THIQ in drug synthesis (Ishibashi & Tamura, 2004).

Safety And Hazards

Propriétés

IUPAC Name |

5,6,7,8-tetrahydroisoquinolin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h4-6,9H,1-3,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYCAOIPVLIWCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=NC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6355441.png)